

# Spectroscopic Profile of tert-Butyl (5-iodopyridin-2-yl)carbamate: A Technical Guide

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## Compound of Interest

**Compound Name:** *tert-Butyl (5-iodopyridin-2-yl)carbamate*

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This technical guide provides a summary of the expected spectroscopic data for the compound **tert-Butyl (5-iodopyridin-2-yl)carbamate**. While exhaustive experimental spectra for this specific molecule are not readily available in the surveyed literature, this document compiles predicted data and information from analogous compounds to offer a valuable reference for its characterization. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: *tert-butyl N-(5-iodopyridin-2-yl)carbamate*
- Molecular Formula:  $C_{10}H_{13}IN_2O_2$  [1]
- Molecular Weight: 320.13 g/mol [1]
- CAS Number: 375853-79-5

## Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **tert-Butyl (5-iodopyridin-2-yl)carbamate**. This data is derived from computational predictions and analysis

of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.2	d	1H	H-6 (pyridinyl)
~7.8	dd	1H	H-4 (pyridinyl)
~7.5	d	1H	H-3 (pyridinyl)
~7.0	br s	1H	N-H (carbamate)
1.54	s	9H	tert-butyl

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C=O (carbamate)
~152	C-2 (pyridinyl)
~148	C-6 (pyridinyl)
~145	C-4 (pyridinyl)
~115	C-3 (pyridinyl)
~85	C-5 (pyridinyl)
~81	C(CH <sub>3</sub> ) <sub>3</sub>
~28	C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium	N-H stretch (carbamate)
~2970	Medium	C-H stretch (aliphatic)
~1730	Strong	C=O stretch (carbamate)
~1580, 1470	Medium-Strong	C=C/C=N stretch (pyridine ring)
~1250, 1150	Strong	C-O stretch (carbamate)
~830	Strong	C-H bend (out-of-plane)
~530	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
320	Moderate	[M] <sup>+</sup> (Molecular Ion)
264	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
221	Moderate	[M - C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
194	High	[M - Boc] <sup>+</sup>
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **tert-Butyl (5-iodopyridin-2-yl)carbamate** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
  - Employ proton decoupling to simplify the spectrum.
  - Use a pulse angle of 45 degrees.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Data Acquisition: Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

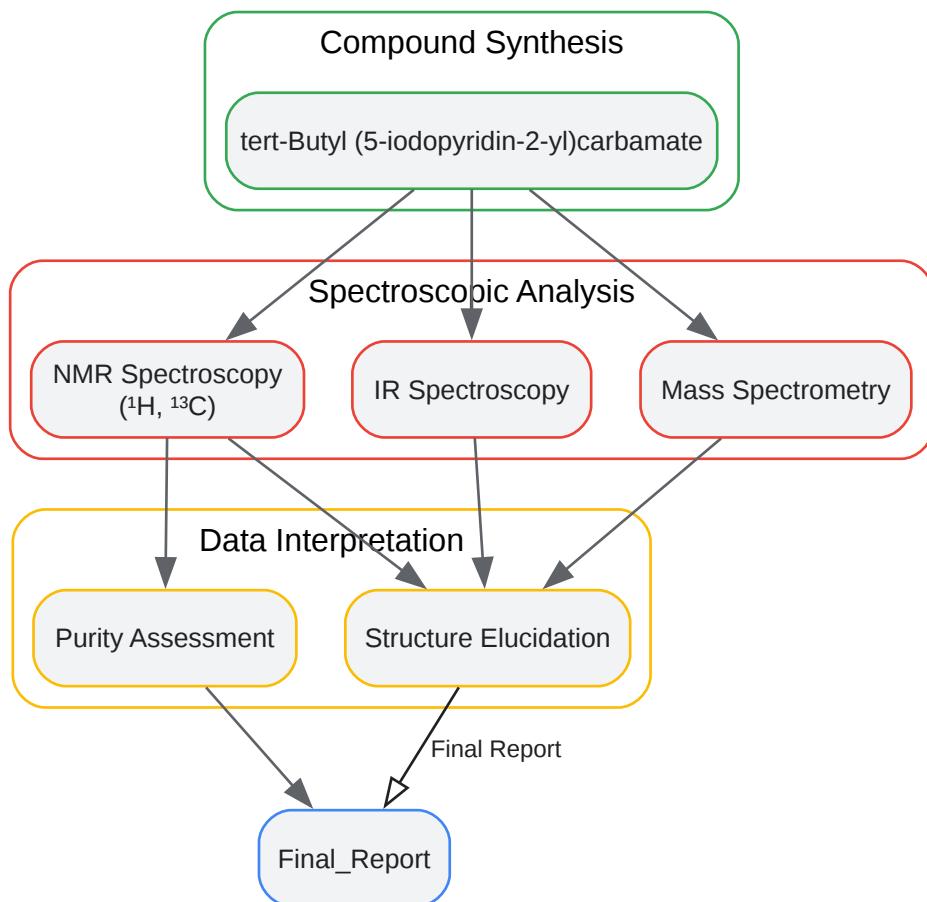
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation pathways.

## Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **tert-Butyl (5-iodopyridin-2-yl)carbamate**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]

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